![molecular formula C26H24N2O3 B7714025 N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-(p-tolyl)acetamide](/img/structure/B7714025.png)
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-(p-tolyl)acetamide
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Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-(p-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as HQTA and has been found to possess unique properties that make it an ideal candidate for various scientific experiments.
Mechanism of Action
HQTA is believed to exert its effects through the inhibition of enzymes and the induction of apoptosis in cancer cells. This compound has also been found to interact with metal ions, leading to the formation of metal complexes that exhibit unique properties.
Biochemical and Physiological Effects:
HQTA has been found to exhibit various biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been found to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
HQTA possesses several advantages for lab experiments, including its ability to selectively interact with metal ions and inhibit enzymes. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of HQTA, including the development of new synthetic methods to improve its yield and purity. Additionally, further research is needed to fully understand the mechanisms of action of HQTA and its potential applications in various scientific fields, including cancer research and metal ion detection. Finally, the development of HQTA derivatives with improved properties may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
HQTA can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with p-toluidine and 4-methoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain HQTA in its pure form.
Scientific Research Applications
HQTA has been used in various scientific research applications, including the study of metal ion detection, DNA cleavage, and enzyme inhibition. This compound has also been found to exhibit anti-cancer properties, making it a potential candidate for cancer research.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-18-7-11-22(12-8-18)28(25(29)15-19-9-13-23(31-2)14-10-19)17-21-16-20-5-3-4-6-24(20)27-26(21)30/h3-14,16H,15,17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWSIMWJKWIHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide |
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